molecular formula C27H44O4 B12416147 (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

Cat. No.: B12416147
M. Wt: 438.7 g/mol
InChI Key: WFZKUWGUJVKMHC-NRUGKJNESA-N
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Description

The compound “(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol” is a complex organic molecule with multiple chiral centers and deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the cyclohexane ring, introduction of the methylidene groups, and incorporation of the deuterium atoms. Typical synthetic routes may include:

    Cyclization reactions: to form the hexahydroindenyl structure.

    Alkylation reactions: to introduce the methylidene groups.

    Deuterium exchange reactions: to incorporate deuterium atoms at specific positions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalytic hydrogenation: for selective reduction.

    Chromatographic techniques: for purification.

    Automated synthesis: using advanced robotic systems to handle multiple reaction steps efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Hydrogenation of double bonds.

    Substitution: Replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Catalysts: Palladium on carbon (Pd/C), Platinum oxide (PtO2).

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Saturated hydrocarbons.

    Substitution products: Halogenated compounds, ethers.

Scientific Research Applications

Chemistry

    Isotope labeling: The deuterium atoms make this compound useful for studying reaction mechanisms and metabolic pathways.

    Stereochemistry: The multiple chiral centers provide a model for studying stereochemical effects in organic reactions.

Biology

    Metabolic studies: The compound can be used to trace metabolic pathways in biological systems.

    Enzyme interactions: Investigation of how enzymes interact with complex organic molecules.

Medicine

    Drug development: Potential use as a lead compound for developing new pharmaceuticals.

    Diagnostic tools: Use in imaging techniques due to the presence of deuterium atoms.

Industry

    Material science:

    Catalysis: Use as a catalyst or catalyst precursor in industrial processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of deuterium atoms can alter the compound’s metabolic stability and reactivity, leading to unique biological effects. The molecular pathways involved may include:

    Enzyme inhibition: Binding to active sites of enzymes and preventing their normal function.

    Receptor modulation: Interacting with cell surface receptors to trigger or inhibit signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: Similar structure but without deuterium atoms.

    (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-5,6-dihydroxyheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol: Similar structure with different alkyl groups.

Uniqueness

The presence of deuterium atoms and multiple chiral centers makes this compound unique. These features can significantly impact its chemical reactivity, metabolic stability, and biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C27H44O4

Molecular Weight

438.7 g/mol

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5R)-7,7,7-trideuterio-5,6-dihydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

InChI

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25-,27-/m1/s1/i3D3,4D3

InChI Key

WFZKUWGUJVKMHC-NRUGKJNESA-N

Isomeric SMILES

[2H]C([2H])([2H])C([C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C

Origin of Product

United States

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